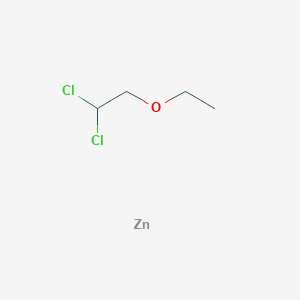
1,1-Dichloro-2-ethoxyethane;ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-2-ethoxyethane;ZINC is a chemical compound with the molecular formula C4H8Cl2OZn. It is known for its role as a reagent in various organic synthesis reactions. This compound is a complex of zinc chloride and diethyl ether, which enhances its reactivity compared to zinc chloride alone .
準備方法
1,1-Dichloro-2-ethoxyethane;ZINC is typically prepared by reacting zinc chloride with diethyl ether. The reaction is carried out in a solvent such as dichloromethane, which helps to stabilize the complex. The resulting product is a solution of the zinc chloride-diethyl ether complex in dichloromethane .
化学反応の分析
1,1-Dichloro-2-ethoxyethane;ZINC undergoes various types of chemical reactions, including:
Addition Reactions: It can catalyze the addition of alkyl, benzyl, allyl, and propargyl chlorides to alkenes and dienes.
Cycloaddition Reactions: It induces cycloaddition reactions of allyl or propargyl cations with alkenes or dienes, forming cyclopentadiene derivatives.
O-Glycosylation Reactions: It can catalyze the O-glycosylation of benzoate esters with enynol, resulting in higher yields and more complete reactions compared to zinc chloride alone.
Diels-Alder Reactions: It acts as a Lewis acid catalyst in Diels-Alder reactions, facilitating the formation of cyclohexene derivatives.
科学的研究の応用
1,1-Dichloro-2-ethoxyethane;ZINC is used in various scientific research applications, including:
Organic Synthesis: It is employed as a catalyst in organic synthesis reactions, particularly those involving the formation of carbon-carbon bonds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1,1-Dichloro-2-ethoxyethane;ZINC involves its role as a Lewis acid. The zinc center coordinates with electron-rich species, facilitating various chemical transformations. This coordination enhances the reactivity of the substrates, leading to more efficient and selective reactions .
類似化合物との比較
1,1-Dichloro-2-ethoxyethane;ZINC is unique compared to other zinc chloride complexes due to its enhanced solubility and reactivity in organic solvents. Similar compounds include:
Zinc chloride: Less soluble and less reactive in organic solvents compared to the zinc chloride-diethyl ether complex.
Dichlorozinc/diethyl ether complex: Another name for this compound, highlighting its composition.
特性
CAS番号 |
21512-92-5 |
|---|---|
分子式 |
C4H8Cl2OZn |
分子量 |
208.4 g/mol |
IUPAC名 |
1,1-dichloro-2-ethoxyethane;zinc |
InChI |
InChI=1S/C4H8Cl2O.Zn/c1-2-7-3-4(5)6;/h4H,2-3H2,1H3; |
InChIキー |
OMTBGILHHJBMJO-UHFFFAOYSA-N |
正規SMILES |
CCOCC(Cl)Cl.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


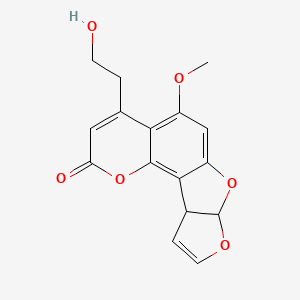
![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
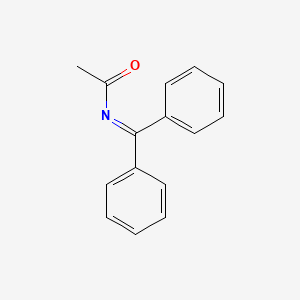
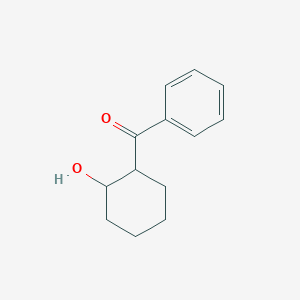
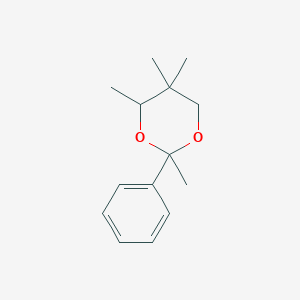

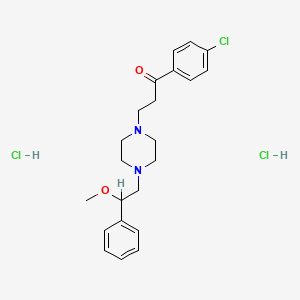
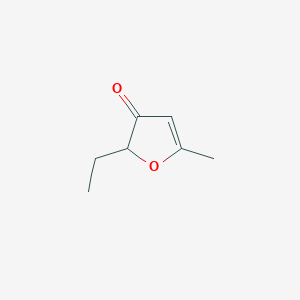


![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)

